YM-298198 -

YM-298198

Catalog Number: EVT-286603
CAS Number:
Molecular Formula: C18H22N4OS
Molecular Weight: 342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198) is a synthetic compound specifically designed for scientific research. [, , ] It is primarily classified as a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). [, , , , , ] YM-298198 plays a crucial role in investigating the function and therapeutic potential of mGluR1 in various neurological and physiological processes. [, , , , , , , ]

Glutamate

  • Relevance: Glutamate is the endogenous ligand for mGluR1, the receptor which YM-298198 antagonizes. Unlike YM-298198, which binds to an allosteric site, glutamate binds to the orthosteric (agonist) binding site of mGluR1 [].

(S)-3,5-Dihydroxyphenylglycine (DHPG)

  • Relevance: DHPG is used as a pharmacological tool to study the effects of mGluR1 activation [, , , ]. In contrast to YM-298198's antagonistic effect, DHPG mimics the action of glutamate at mGluR1.

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt)

  • Relevance: Similar to YM-298198, CPCCOEt acts as a noncompetitive antagonist of mGluR1. Binding studies have shown that CPCCOEt can displace [3H]YM-298198, suggesting that they share a similar binding site on mGluR1 [].

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

  • Relevance: While YM-298198 specifically targets mGluR1, MPEP is selective for mGluR5 [, , ]. This selectivity makes them useful tools for dissecting the individual roles of mGluR1 and mGluR5 in various physiological processes.

(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG)

  • Relevance: (RS)-MCPG has a wider range of action compared to YM-298198, targeting both group I and group II mGluRs []. This broader activity profile makes it less specific compared to YM-298198's selective antagonism of mGluR1.

6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide ([3H]YM-298198)

  • Relevance: [3H]YM-298198 is a valuable tool for studying mGluR1 binding properties and distribution []. Its radiolabeling allows for sensitive detection and quantification in binding assays and autoradiography studies.

JNJ16259685

  • Relevance: Similar to YM-298198, JNJ16259685 is a highly potent and specific antagonist for mGluR1, making them useful tools for investigating the physiological roles of mGluR1 [, ].

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

  • Relevance: Like MPEP, MTEP also acts as a selective antagonist for mGluR5, demonstrating higher selectivity for mGluR5 compared to YM-298198's selectivity for mGluR1 [].

3-[18F]Fluoro-5-(2-pyridinylethynyl)benzonitrile ([18F]FPEB)

  • Relevance: In contrast to YM-298198, which is a selective antagonist for mGluR1, [18F]FPEB is designed to target mGluR5. This difference in target receptor selectivity highlights the diverse approaches used to study different mGluR subtypes [].
Overview

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide, commonly referred to as YM-298198 hydrochloride, is a complex heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole family. This compound has garnered attention for its potential therapeutic applications, particularly as a selective non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1) . The molecular formula of this compound is C18H22N4OS, with a molecular weight of approximately 378.9 g/mol . Its unique structure features a thiazole ring fused with a benzimidazole moiety, contributing to its diverse biological activities and potential uses in neuroscience and pharmacology.

Source and Classification

YM-298198 is classified under the category of thiazolo[3,2-a]benzimidazoles, which are known for their varied biological activities. This compound is primarily sourced from synthetic organic chemistry and has been studied for its interactions with mGlu1 receptors in the brain . Its classification as a non-competitive antagonist indicates that it binds to the receptor without competing with glutamate, thereby modulating its signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide involves several key steps:

  1. Formation of the Thiazolo-Benzimidazole Core: The initial step typically includes the reaction of 2-mercaptobenzimidazole with cyclohexanone or related aliphatic ketones under acidic conditions to form the thiazolo-benzimidazole structure .
  2. Introduction of Functional Groups: Subsequent reactions involve the introduction of amino and dimethyl groups at specific positions on the thiazolo-benzimidazole core. This may involve selective functional group transformations and protection strategies to ensure the integrity of the molecule during synthesis.
  3. Final Salt Formation: The final step often includes converting the base form into its hydrochloride salt to enhance solubility and stability .

These synthetic strategies require careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide is characterized by:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen atoms.
  • Benzimidazole Moiety: A fused ring system that enhances biological activity.
  • Substituents: The presence of an amino group and cyclohexyl group contributes to its unique properties.

The structural formula can be represented as follows:

InChI 1S C18H22N4OS ClH c1 11 16 17 23 21 2 13 6 4 3 5 7 13 24 18 20 14 9 8 12 19 10 15 14 22 11 18 h8 10 13H 3 7 19H2 1 2H3 1H\text{InChI 1S C18H22N4OS ClH c1 11 16 17 23 21 2 13 6 4 3 5 7 13 24 18 20 14 9 8 12 19 10 15 14 22 11 18 h8 10 13H 3 7 19H2 1 2H3 1H}

This structure plays a critical role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide includes:

  1. Reactions with Biological Targets: As an mGlu1 antagonist, it interacts specifically with metabotropic glutamate receptors. This interaction can lead to modulation of neurotransmitter release and subsequent physiological effects .
  2. Potential for Further Derivatization: The presence of various functional groups allows for potential modifications that could enhance its pharmacological properties or alter its selectivity towards different biological targets.
Mechanism of Action

Process and Data

The mechanism of action for 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide primarily involves its role as a non-competitive antagonist at mGlu1 receptors. By binding to these receptors without displacing glutamate:

  • It inhibits the receptor's signaling pathways.
  • This inhibition can affect various neurological processes such as learning, memory, anxiety regulation, and pain perception .

Research indicates that this compound could potentially alleviate symptoms associated with neurological disorders like Parkinson's disease and schizophrenia by modulating mGlu1 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced solubility due to hydrochloride formation.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data points include:

PropertyValue
Molecular Weight378.9 g/mol
Melting PointNot widely documented
SolubilitySoluble in water (hydrochloride form)

These properties are crucial for understanding how the compound behaves in biological systems .

Applications

Scientific Uses

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide has several potential applications in scientific research:

  • Neuroscience Research: Used extensively to study the roles of mGlu1 receptors in various neurological functions.
  • Therapeutic Investigations: Explored as a candidate for treating conditions such as Alzheimer's disease and cancer due to its ability to modulate receptor activity .
Introduction to Thiazolo[3,2-a]benzimidazole Derivatives

Historical Development of Thiazolo-Benzimidazole Scaffolds

The thiazolo[3,2-a]benzimidazole core represents a structurally intricate heterocyclic system that emerged as a privileged scaffold in medicinal chemistry over seven decades of development. The earliest reported synthesis dates to 1926 with the preparation of thiazolo[3,2-a]benzimidazol-3(2H)-one, while the unsubstituted parent heterocycle thiazolo[3,2-a]benzimidazole was first documented in 1966 [1]. This structural class gained significant pharmacological relevance following the identification of tilomisole as an immunomodulatory agent and YM-298198 as a potent, selective group I metabotropic glutamate (mGlu1) receptor antagonist [1]. The historical synthetic paradigm involved condensation strategies starting from 2-mercaptobenzimidazole precursors (readily available from o-phenylenediamine and carbon disulfide). Subsequent annulation of the thiazole ring was typically achieved using α-haloketones, propargyl halides, or 1,2,3-tribromopropane under acidic or basic conditions [1] [8].

A significant methodological evolution emerged in 2005 with the introduction of the thiazolium salt approach. This innovative route circumvented limitations of traditional methods by employing N-(2-aminophenyl)thiazoline-2-thiones as pivotal intermediates. Sequential methylation at sulfur generated reactive thiazolium salts that underwent intramolecular cyclization upon heating, efficiently yielding 3-alkyl-thiazolo[3,2-a]benzimidazoles. This method offered superior isolated yields (often exceeding 60%) and broader substituent tolerance, including sterically demanding groups like tert-butyl at the 3-position [8]. The method's robustness is evident in its successful application to synthesize sterically congested derivatives like 3-tert-butyl-thiazolo[3,2-a]benzimidazole, albeit requiring extended reaction times (41 hours) for complete conversion compared to methyl analogs [8].

Table 1: Historical Evolution of Thiazolo[3,2-a]benzimidazole Synthesis

Synthetic EraKey Starting MaterialsCharacteristic Reagents/ConditionsAdvantages/Limitations
Traditional (1926-2004)2-Mercaptobenzimidazoleα-Haloketones, PPA/AcOH, polyphosphoric acidBroad substrate scope; variable yields (40-75%)
Enol Ester Umpolung (1990s)S-S Dimers of mercaptobenzimidazoleEnol esters, in situ generationNovel bond formation sequence; complex reaction setup
Thiazolium Salt Route (2005-)N-(2-Aminophenyl)thiazoline-2-thionesIodomethane, methanol refluxHigh yields (64-73%), handles steric bulk, simple workup

Structural and Functional Significance of 7-Amino Substitution Patterns

The introduction of an amino group at the 7-position of the thiazolo[3,2-a]benzimidazole scaffold confers distinctive electronic and steric properties that profoundly influence biological interactions. Positionally, this substituent resides on the benzimidazole moiety's benzene ring, specifically para to the fusion point with the thiazole ring. This strategic location allows the 7-amino group to participate in critical hydrogen-bonding interactions with biological targets, acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen lone pair) [4] [6]. The electron-donating nature of the amino group significantly alters the π-electron density distribution across the fused heterocyclic system, enhancing electron-richness at positions C6 and C8, while slightly decreasing it at C9. This electronic perturbation is detectable via NMR chemical shifts and influences reactivity in electrophilic substitution reactions [6].

Functionally, 7-amino derivatives exhibit markedly different physicochemical profiles compared to unsubstituted or halo-substituted analogs. The amino group substantially increases water solubility through enhanced hydrogen-bonding capacity with solvent water molecules, addressing a key limitation of the inherently lipophilic parent scaffold. This modification also improves crystal packing efficiency in solid-state formulations due to additional hydrogen-bonding networks. Crucially, the protonation state of the 7-amino group (dictated by pKa ≈ 3.5-4.5 for the conjugate acid) ensures it remains predominantly positively charged under physiological conditions (pH 7.4), facilitating electrostatic interactions with negatively charged enzyme pockets or nucleic acid phosphate backbones [4] [6]. This characteristic is exploited in the design of DNA minor groove binders and kinase inhibitors where cationic functionality is advantageous.

Table 2: Electronic and Functional Effects of 7-Amino Substitution

PropertyUnsubstituted Scaffold7-Amino Substituted ScaffoldFunctional Consequence
Electron Density (C7)ModerateHighEnhanced nucleophilicity, altered reactivity
Hydrogen Bonding CapacityLimited (N atoms only)High (NH₂ donor/acceptor)Improved target engagement, solubility
pKa (Conjugate Acid)N/A~3.5-4.5Cationic at physiological pH
LogP (Calculated)~3.0-3.8~2.0-2.5Improved aqueous solubility
Solid-State PackingVan der Waals dominatedExtensive H-bond networksEnhanced crystallinity, stability

Key Pharmacophores in Thiazolo[3,2-a]benzimidazole-Based Therapeutics

The thiazolo[3,2-a]benzimidazole nucleus functions as a versatile molecular platform that strategically positions multiple pharmacophoric elements for interaction with diverse biological targets. Analysis of structure-activity relationships (SAR) across bioactive derivatives reveals several critical pharmacophores: 1) The electron-rich fused heterocyclic core facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp, His) in enzyme binding pockets; 2) The thiazole nitrogen and benzimidazole nitrogens serve as hydrogen bond acceptors; 3) Substituents at the 2-position (particularly carboxamide groups) enable directional hydrogen bonding and modulate membrane permeability; and 4) Alkyl/aryl groups at the 3-position provide hydrophobic bulk for van der Waals interactions with lipophilic enzyme subpockets [1] [3] [9].

The specific compound 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide integrates multiple optimized pharmacophores into a single molecular architecture. Its 2-carboxamide moiety featuring an N-cyclohexyl-N-methyl group exemplifies rational design for enhanced target affinity and pharmacokinetics. The tertiary amide configuration prevents undesired hydrolysis while maintaining hydrogen-bonding capacity via the carbonyl oxygen. The N-cyclohexyl group provides a conformationally constrained hydrophobic element that fills deep lipophilic enzyme cavities, whereas the adjacent N-methyl group prevents amide bond rotation, reducing entropic penalties upon target binding. Concurrently, the 7-amino group (as discussed previously) offers hydrogen-bonding functionality and cationic character complementary to anionic binding regions [3] [9].

The 1-methyl group (positioned on the thiazole nitrogen) serves dual purposes: 1) It prevents undesired N-H hydrogen bonding that might impede membrane permeation; and 2) It introduces a small steric block that biases the conformation of the fused ring system, potentially enhancing complementarity with target biomacromolecules. This multi-faceted pharmacophore integration has yielded compounds demonstrating broad bioactivity, including anticancer effects through topoisomerase inhibition, antimicrobial activity against resistant pathogens, and CNS activity via glutamate receptor modulation [1] [3]. The pharmacophoric complexity of these systems positions them as privileged scaffolds for addressing challenging therapeutic targets.

Table 3: Key Pharmacophores in 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Pharmacophoric ElementStructural FeatureMolecular Interactions EnabledBiological Significance
Fused Heterocyclic CoreThiazolo[3,2-a]benzimidazoleπ-π Stacking, Cation-π, Van der WaalsTarget recognition, cell penetration
7-Amino Group-NH₂ at benzimidazole C7H-bond donation/acceptance, ionic interactionsSolubility enhancement, electrostatic complementarity
2-Carboxamide-N(cyclohexyl)(methyl)C(=O)H-bond acceptance (C=O), hydrophobic fillingTarget affinity, metabolic stability
N-CyclohexylN-linked cyclohexaneHydrophobic, Van der Waals, conformational constraintEnhanced selectivity, membrane partitioning
N1-MethylMethyl on thiazole nitrogenSteric blockade, conformational biasingMetabolic protection, reduced desolvation penalty

Properties

Product Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

IUPAC Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3

InChI Key

KCBXOMYXOBVLED-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4

Solubility

Soluble in DMSO

Synonyms

YM 298198 Hydrochloride; YM 298198 HCl; YM 298198; YM298198; YM-298198.

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.